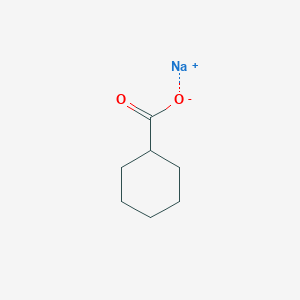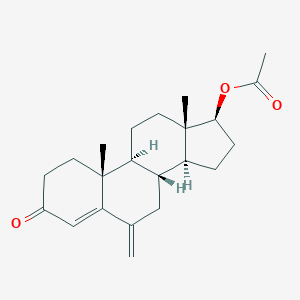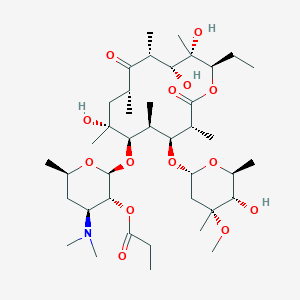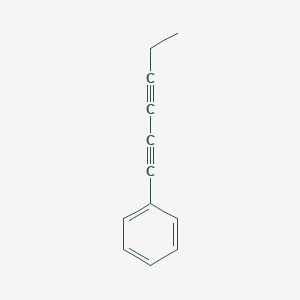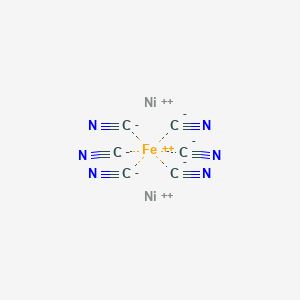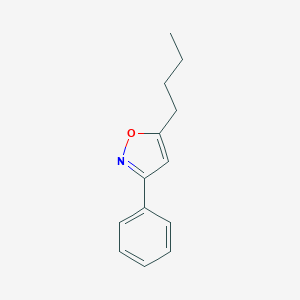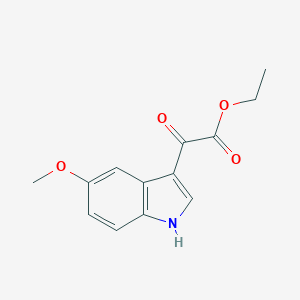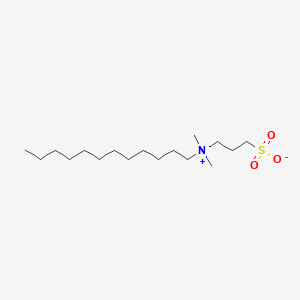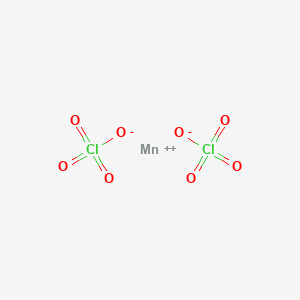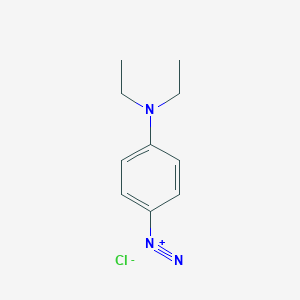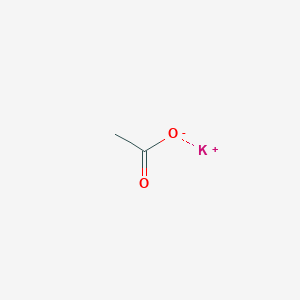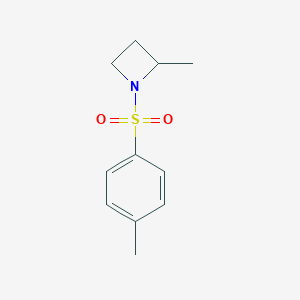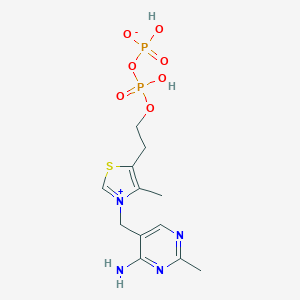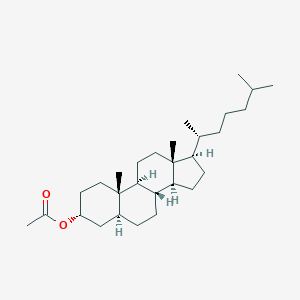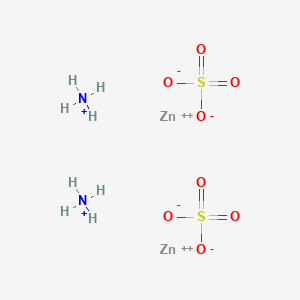
Diammonium zinc disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium zinc disulphate, also known as sulfuric acid, ammonium zinc salt (2:2:1), is a white crystalline solid with the molecular formula (NH₄)₂Zn(SO₄)₂. It is soluble in water but insoluble in ethanol. This compound is primarily used in various industrial and agricultural applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium zinc disulphate can be synthesized through a simple precipitation method. One common approach involves reacting zinc sulphate with ammonium sulphate in the presence of an acid, such as hydrochloric acid. The reaction typically occurs at room temperature, and the resulting precipitate is filtered and washed to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale precipitation processes. The reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous reactors and automated filtration systems enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium zinc disulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and ammonium sulfate.
Reduction: Under certain conditions, it can be reduced to elemental zinc and sulfur dioxide.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Hydrogen gas or sodium borohydride.
Substitution Reagents: Sodium hydroxide or potassium chloride.
Major Products Formed:
Oxidation: Zinc oxide (ZnO) and ammonium sulfate ((NH₄)₂SO₄).
Reduction: Elemental zinc (Zn) and sulfur dioxide (SO₂).
Substitution: Various zinc salts depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Diammonium zinc disulphate has been extensively studied for its potential use in various scientific research applications, including:
Chemistry: It serves as a catalyst for the synthesis of organic compounds and as a reagent in analytical chemistry.
Biology: It is used in studies involving zinc metabolism and enzyme activity.
Wirkmechanismus
The mechanism of action of diammonium zinc disulphate involves the release of zinc ions, which interact with various enzymes and proteins in cells. Zinc ions play a crucial role in numerous biological processes, including DNA replication, protein synthesis, and cell division. The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Zinc Sulfate (ZnSO₄): Used as a dietary supplement and in various industrial applications.
Ammonium Sulfate ((NH₄)₂SO₄): Commonly used as a fertilizer and in water treatment processes.
Zinc Ammonium Phosphate (ZnNH₄PO₄): Used in fertilizers and as a precursor for other zinc compounds.
Uniqueness: Diammonium zinc disulphate is unique due to its dual role as a source of both zinc and ammonium ions. This dual functionality makes it particularly valuable in agricultural applications where both nutrients are required. Additionally, its strong antibacterial properties and flame retardant capabilities set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
13814-87-4 |
|---|---|
Molekularformel |
H8N2O8S2Zn |
Molekulargewicht |
293.6 g/mol |
IUPAC-Name |
diazanium;zinc;disulfate |
InChI |
InChI=1S/2H3N.2H2O4S.Zn/c;;2*1-5(2,3)4;/h2*1H3;2*(H2,1,2,3,4);/q;;;;+2/p-2 |
InChI-Schlüssel |
CHORECZHRAUKSW-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2].[Zn+2] |
Kanonische SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2] |
Key on ui other cas no. |
13814-87-4 |
Verwandte CAS-Nummern |
7783-24-6 (hexahydrate) |
Synonyme |
zinc ammonium sulfate zinc ammonium sulfate, hexahydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


